molecular formula C19H16BFN2O3S B611091 SX-517 CAS No. 1240494-13-6

SX-517

Cat. No.: B611091
CAS No.: 1240494-13-6
M. Wt: 382.2 g/mol
InChI Key: VZRIHFZJVIOJBE-UHFFFAOYSA-N
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Description

SX-517 is a dual antagonist of the chemokine receptors CXCR1 and CXCR2, containing boronic acid. It is known for its significant ability to inhibit inflammation by targeting these receptors. The compound has shown promising results in both in vitro and in vivo studies, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SX-517 involves the preparation of 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SX-517 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Scientific Research Applications

The primary applications of SX-517 can be categorized as follows:

  • Anti-inflammatory Research
    • In Vivo Studies : this compound has been shown to significantly inhibit inflammation in murine models at a dosage of 0.2 mg/kg intravenously. This highlights its potential for treating conditions characterized by excessive inflammation .
    • Mechanistic Insights : Studies have demonstrated that this compound can effectively block the recruitment of PMNs to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .
  • Cancer Research
    • Tumor Microenvironment Modulation : Given the role of CXCR1 and CXCR2 in tumor progression, this compound may be explored as a therapeutic agent to modulate the tumor microenvironment, potentially inhibiting metastasis and enhancing the efficacy of existing cancer therapies .
    • Combination Therapies : The compound's ability to reduce inflammatory signaling pathways may complement other cancer treatments, making it a candidate for combination therapy studies .
  • Pharmacological Development
    • Novel Pharmacophore : this compound represents a new class of chemokine antagonists with unique structural properties that could lead to the development of more effective drugs targeting similar pathways .
    • Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationship (SAR) of this compound aims to optimize its pharmacokinetic properties and enhance its therapeutic index .

Data Tables

Application Area Description Key Findings
Anti-inflammatory ResearchInhibition of PMN recruitment and inflammation in murine modelsSignificant reduction in inflammation (0.2 mg/kg)
Cancer ResearchModulation of tumor microenvironment and potential use in combination therapiesPotential to inhibit metastasis
Pharmacological DevelopmentExploration as a novel pharmacophore for drug developmentRepresents a new class of chemokine antagonists

Case Studies

  • Case Study on Inflammation
    • A study demonstrated that administration of this compound in mice resulted in reduced paw edema induced by ATP, showcasing its anti-inflammatory effects. The results indicated that the compound effectively mitigated acute inflammatory responses through its action on chemokine receptors .
  • Case Study on Cancer Metastasis
    • In vitro studies have shown that this compound can inhibit the migration of cancer cells in response to chemokines, suggesting its potential role in preventing metastasis. Further research is needed to evaluate its efficacy in vivo and establish clinical relevance .

Mechanism of Action

SX-517 exerts its effects by antagonizing the chemokine receptors CXCR1 and CXCR2. These receptors are involved in the activation and recruitment of polymorphonuclear cells through the binding of chemokines such as CXCL1 and CXCL8. By inhibiting these receptors, this compound effectively reduces inflammation and related cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SX-517 is unique due to its boronic acid moiety, which provides distinct chemical properties and mechanisms of action compared to other CXCR1/2 antagonists. Its noncompetitive inhibition and significant ability to suppress inflammation make it a valuable compound in both research and potential therapeutic applications .

Biological Activity

SX-517, a boronic acid derivative, is a novel noncompetitive antagonist targeting the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathological conditions, including cancer and chronic inflammatory diseases. The discovery of this compound marks a significant advancement in the development of chemokine antagonists, offering potential therapeutic avenues for conditions characterized by excessive inflammation.

This compound operates primarily by inhibiting the signaling pathways activated by the chemokines CXCL1 and CXCL8. In human polymorphonuclear cells (PMNs), this compound effectively blocks CXCL1-induced calcium flux with an IC50 value of 38 nM, demonstrating its potency as a CXCR1/2 antagonist. Notably, it does not interfere with calcium flux induced by other inflammatory mediators such as C5a, fMLF, or PAF, indicating a selective action on CXCR1 and CXCR2 pathways .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound was derived from a series of S-substituted 6-mercapto-N-phenyl-nicotinamides. Key findings from these studies include:

  • Inhibition Potency : this compound showed noncompetitive inhibition of [^35S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC50 of 60 nM.
  • In Vivo Efficacy : In murine models, this compound significantly reduced neutrophil influx and inflammation when administered intravenously at a dose of 0.2 mg/kg .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Solubility : It is soluble in 0.1 N HCl, which enhances its absorption.
  • Plasma Stability : Improved stability compared to earlier compounds in its class.
  • Bioavailability : Demonstrated oral bioavailability in rat models, suggesting potential for oral administration in clinical settings .

Preclinical Studies

Several preclinical studies have highlighted the therapeutic potential of this compound:

StudyObjectiveFindingsYearReference
In Vivo ModelAssess anti-inflammatory effectsSignificant reduction in neutrophil recruitment and inflammation2014
PharmacokineticsEvaluate absorption and stabilityEnhanced solubility and plasma stability compared to previous compounds2015
Calcium Flux AssayDetermine receptor antagonismIC50 values confirmed potent inhibition of CXCL1-induced calcium flux2014

Clinical Implications

The biological activity of this compound suggests its potential utility in treating diseases associated with chronic inflammation and cancer. Its selective action on CXCR1/2 may provide therapeutic benefits without the broad immunosuppressive effects seen with other anti-inflammatory agents.

Properties

CAS No.

1240494-13-6

Molecular Formula

C19H16BFN2O3S

Molecular Weight

382.2 g/mol

IUPAC Name

[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid

InChI

InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24)

InChI Key

VZRIHFZJVIOJBE-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O

Canonical SMILES

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SX-517;  SX 517;  SX517.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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